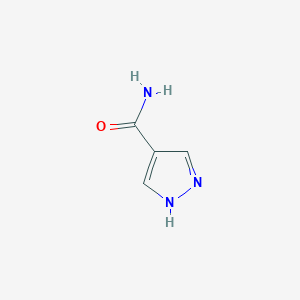

1H-pyrazole-4-carboxamide

Overview

Description

1H-pyrazole-4-carboxamide is a heterocyclic compound that forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .

Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . Their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds provided a practical method for the creation of pyrazole-4-carboxamides .Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-carboxamide has been analyzed in several studies . The structure is composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis

Pyrazole-4-carboxamides have been used in various chemical reactions. For instance, they have been used in the synthesis of potential fungicide candidates . They have also been used in the synthesis of new 1H-pyrazole-4-carboxamide derivatives .Physical And Chemical Properties Analysis

1H-pyrazole-4-carboxamide has a molecular weight of 111.10 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 71.8 Ų .Scientific Research Applications

Fungicide Applications

1H-pyrazole-4-carboxamide has been used in the synthesis of potential fungicide candidates . A series of novel pyrazole-4-carboxamides were rationally designed and synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . Preliminary bioassay showed that some compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL .

Antifungal Activities

Some synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities . Among them, compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides .

3. Preparation of Guanidylated Hollow Fiber Membranes 1H-pyrazole-1-carboxamide has been used in the preparation of guanidylated hollow fiber membranes . These membranes have a wide range of applications, including water treatment, gas separation, and biomedical applications.

Guanylation of Amines

1H-pyrazole-1-carboxamide is used in the guanylation of amines . This process is important in the synthesis of various pharmaceuticals and other organic compounds.

Peptide Synthesis

1H-pyrazole-1-carboxamide is used in peptide synthesis . Peptides have a wide range of applications in drug discovery, as therapeutic agents, and in research.

Synthesis of Bis-guanidinium-Cholesterol Derivatives

1H-pyrazole-1-carboxamide is used in the synthesis of bis-guanidinium-cholesterol derivatives . These derivatives have potential applications in the treatment of various diseases.

Antitumor Activities

1H-pyrazole-4-carboxamide derivatives have been found to have antitumor activities . Thirteen potential adenosine deaminase inhibitors 5-amino-1H-pyrazole-4-carboxamide derivatives were designed, synthesized, and screened for antitumor activities .

Mechanism of Action

Target of Action

The primary target of 1H-pyrazole-4-carboxamide is Succinate Dehydrogenase (SDH), a key enzyme in the mitochondrial electron transfer system . This enzyme plays a critical role in energy synthesis and oxygen sensing, making it a significant target for developing fungicides .

Mode of Action

1H-pyrazole-4-carboxamide interacts with SDH by forming hydrogen bonds and π-π stacking interactions . This interaction inhibits the mitochondrial electron transfer between succinate and ubiquinone, effectively blocking the energy synthesis of the pathogens .

Biochemical Pathways

By inhibiting SDH, 1H-pyrazole-4-carboxamide disrupts the normal functioning of the mitochondrial electron transfer system . This disruption affects the energy synthesis of the pathogens, leading to their inhibition and eventual death .

Pharmacokinetics

The compound’s effectiveness against certain fungi suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effects .

Result of Action

The molecular and cellular effects of 1H-pyrazole-4-carboxamide’s action primarily involve the inhibition of fungal growth. For instance, certain compounds of 1H-pyrazole-4-carboxamide have shown more than 90% inhibition against Alternaria solani at a concentration of 100 μg/mL .

Action Environment

Given its use as a fungicide, factors such as temperature, humidity, and ph could potentially influence its action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXKYWHJBYIYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346634 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

437701-80-9 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: While 1H-pyrazole-4-carboxamide itself is a broad scaffold, many derivatives act as succinate dehydrogenase inhibitors (SDHIs). [, , , , , , ] These inhibitors bind to the succinate dehydrogenase enzyme, a key component of the mitochondrial respiratory chain. [] This binding disrupts electron transport and oxidative phosphorylation, ultimately leading to fungal cell death. [] Studies have shown that some derivatives can impact mitochondrial membrane potential, cell wall and membrane integrity, and induce morphological changes in fungal cells. []

- Spectroscopic Data: Specific data, including 1H NMR, 13C NMR, and IR spectra, vary depending on the substituents. Refer to individual research papers for detailed characterization of specific derivatives. [, , , , ]

ANone: The provided research focuses primarily on the biological activity of 1H-pyrazole-4-carboxamide derivatives. Information regarding their catalytic properties and applications is limited.

ANone: Computational methods are crucial for understanding the structure-activity relationships of 1H-pyrazole-4-carboxamide derivatives. Researchers have employed:

- Molecular Docking: To predict binding modes and interactions with target enzymes, such as succinate dehydrogenase. [, , , ]

- 3D-QSAR Studies: To establish correlations between molecular structure and antifungal activity, guiding the design of more potent derivatives. [, ]

- Pharmacophore Modeling: To identify key pharmacophoric features essential for biological activity. [, ]

- Virtual Screening: To identify potential lead compounds from large chemical libraries. []

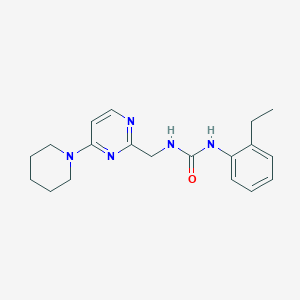

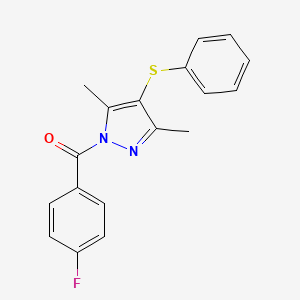

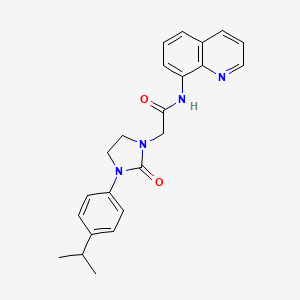

ANone: Structure-activity relationship (SAR) studies have revealed that modifications on the 1H-pyrazole-4-carboxamide scaffold significantly influence its biological activity:

- Substitution at the N1-position: Introducing groups like methyl, phenyl, or substituted benzyl groups can impact interactions with the target enzyme and modulate antifungal activity. [, , , , , ]

- Modifications at the 3-position: Incorporating difluoromethyl or trifluoromethyl groups is common in SDHI fungicides and has been shown to influence potency. [, , , , , , , , ]

- Variations at the 5-position: Substitutions with halogens (fluorine, chlorine, bromine), cyano groups, or other functional groups can alter the electronic properties and influence activity. [, , , , , ]

- Aryl or Heteroaryl Substituents: Introducing aryl or heteroaryl groups, especially at the carboxamide nitrogen, significantly impacts binding affinity and selectivity. [, , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)isoquinoline-1-carboxamide](/img/structure/B2613401.png)

![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)

![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613415.png)

![Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2613416.png)

![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)